molecular formula C16H11ClN4S B11060166 3-(2-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(2-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11060166
M. Wt: 326.8 g/mol
InChI Key: KPDRRLPGEVLFPW-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, along with phenyl and chlorophenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazolothiadiazine compound .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of different solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

3-(2-Chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Similar compounds to 3-(2-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include other triazolothiadiazines with different substituents on the triazole and thiadiazine rings. These compounds share similar core structures but differ in their biological activities and chemical properties. For example:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C16H11ClN4S

Molecular Weight

326.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H11ClN4S/c17-13-9-5-4-8-12(13)15-18-19-16-21(15)20-14(10-22-16)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

KPDRRLPGEVLFPW-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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